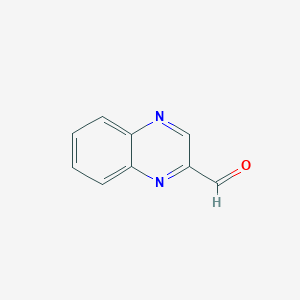![molecular formula C6H5N3O3S B121990 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one CAS No. 152382-59-7](/img/structure/B121990.png)
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one is a heterocyclic compound that has gained significant attention due to its potential applications in various scientific fields. This compound is also known as PTD, and it is widely used in the synthesis of other compounds due to its unique structure and properties.
作用機序
The mechanism of action of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one is not fully understood. However, it is believed to exert its biological activity by inhibiting specific enzymes and proteins in the body. For example, PTD has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in learning and memory.
生化学的および生理学的効果
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). PTD has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one in lab experiments is its unique structure and properties. PTD can be easily synthesized, and it exhibits a wide range of biological activities. However, one of the limitations of using PTD in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are many future directions for the research of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one. One possible direction is to study its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its mechanism of action and identify specific targets for drug development. Additionally, further research is needed to evaluate the safety and efficacy of PTD in preclinical and clinical trials.
合成法
The synthesis of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one can be achieved through different methods. One of the most common methods involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with maleic anhydride in the presence of a catalyst. This reaction produces PTD as a white crystalline solid with a melting point of 240-242°C.
科学的研究の応用
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, antiviral, and anticancer activities. PTD has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
152382-59-7 |
|---|---|
製品名 |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one |
分子式 |
C6H5N3O3S |
分子量 |
199.19 g/mol |
IUPAC名 |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C6H5N3O3S/c10-6-8-4-1-2-7-3-5(4)13(11,12)9-6/h1-3H,(H2,8,9,10) |
InChIキー |
ZCFSUOKWAKRKMN-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1NC(=O)NS2(=O)=O |
正規SMILES |
C1=CN=CC2=C1NC(=O)NS2(=O)=O |
同義語 |
2H-Pyrido[4,3-e]-1,2,4-thiadiazin-3(4H)-one,1,1-dioxide(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




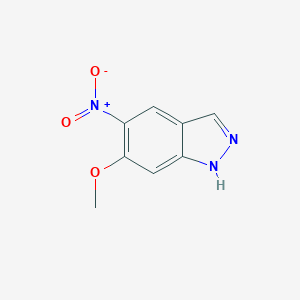
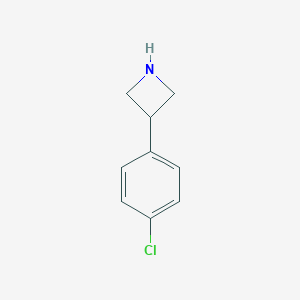
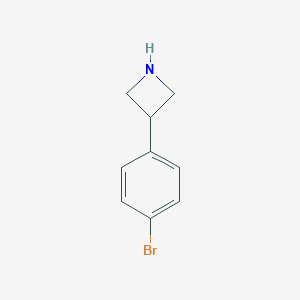
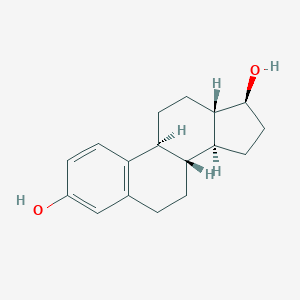
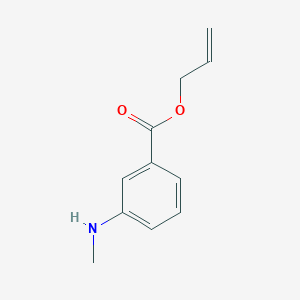
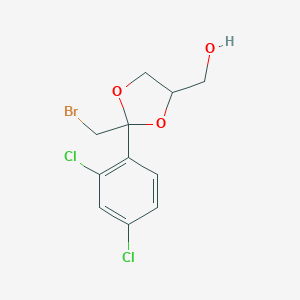
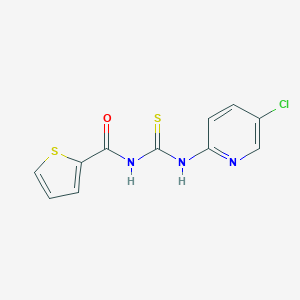
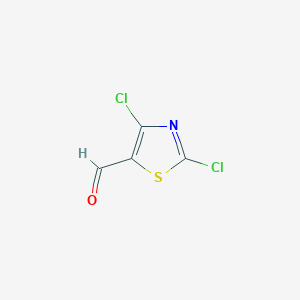
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)



